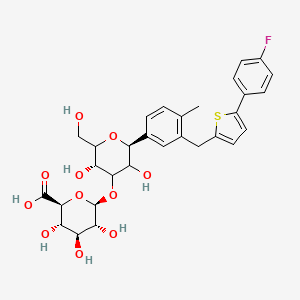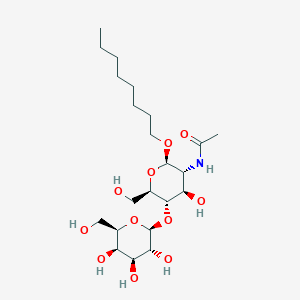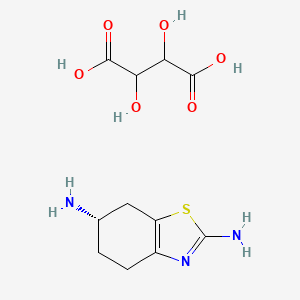![molecular formula C19H28O4 B13850325 10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)
10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA): is a steroid derivative with the molecular formula C19H28O4 and a molecular weight of 320.42 g/mol . This compound is characterized by its three hydroxyl groups located at positions 3, 7, and 15, and a ketone group at position 17 on the androstane skeleton. It is known for its significant biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) typically involves multiple steps starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents such as pyridinium chlorochromate.
Reduction: Selective reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets specified purity standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Substitution reactions at the hydroxyl groups to form esters or ethers.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of other steroid derivatives.
- Employed in studies involving steroid metabolism and enzyme interactions.
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Potential therapeutic applications in hormone replacement therapy.
- Explored for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized in the production of pharmaceuticals and nutraceuticals.
- Applied in the development of cosmetic products.
Wirkmechanismus
The mechanism of action of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) involves its interaction with specific molecular targets such as steroid receptors. Upon binding to these receptors, it modulates the transcription of target genes, leading to changes in protein synthesis and cellular functions. The compound also influences various signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7ALPHA,15ALPHA)
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15BETA)
- ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7ALPHA,15BETA)
Uniqueness:
- The specific stereochemistry of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) confers unique biological activities compared to its isomers.
- The arrangement of hydroxyl groups and the ketone group influences its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
IUPAC Name |
3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEHGIIZAGEILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
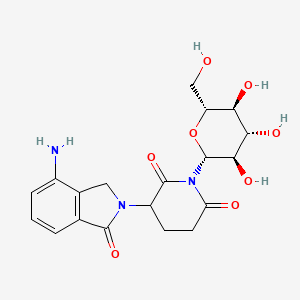
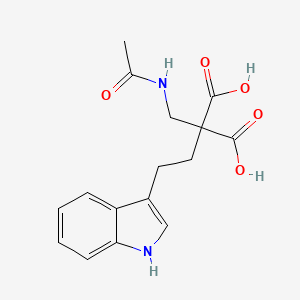

![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)

![trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate](/img/structure/B13850295.png)
![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
